

6-Bromo-2-benzothiazolinone: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: **6-Bromo-2-benzothiazolinone**

Cat. No.: **B1266275**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-benzothiazolinone is a heterocyclic organic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom and a modifiable nitrogen atom within the benzothiazolinone core, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **6-bromo-2-benzothiazolinone**, with a particular focus on its utility in the development of biologically active compounds.

Chemical and Physical Properties

6-Bromo-2-benzothiazolinone is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	62266-82-4
Molecular Formula	C ₇ H ₄ BrNOS
Molecular Weight	230.08 g/mol
Melting Point	229-233 °C
Density	1.7496 g/cm ³ at 25°C[1]
Appearance	White to off-white crystalline powder[2]
Solubility	Moderately soluble in organic solvents
SMILES	O=C1NC2=CC(Br)=CC=C2S1
InChI	InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)

Synthesis of 6-Bromo-2-benzothiazolinone

A common and efficient method for the synthesis of **6-bromo-2-benzothiazolinone** involves the bromination of 2-benzothiazolinone (also known as 2-hydroxybenzothiazole).

Experimental Protocol: Synthesis from 2-Hydroxybenzothiazole

Materials:

- 2-Hydroxybenzothiazole (3H-benzothiazol-2-one)
- Bromine (Br₂)
- Dichloromethane (DCM)
- Ether

Procedure:

- Dissolve 2-hydroxybenzothiazole (1 equivalent) in dichloromethane (DCM).
- Slowly add a solution of bromine (3 equivalents) in DCM dropwise to the stirred solution at room temperature.
- Continue stirring the reaction mixture at room temperature for approximately 3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.
- Wash the collected solid with ether to remove any unreacted bromine and impurities.
- Dry the solid under vacuum to obtain **6-bromo-2-benzothiazolinone** as a white powder.

A reported yield for this reaction is approximately 90%.[\[2\]](#)

Key Synthetic Transformations and Applications

The reactivity of **6-bromo-2-benzothiazolinone** at both the nitrogen and the bromine-substituted carbon atoms allows for a wide range of synthetic modifications. These transformations are instrumental in constructing complex molecular architectures with significant biological activities.

N-Functionalization Reactions

The nitrogen atom of the lactam ring in **6-bromo-2-benzothiazolinone** can be readily functionalized through N-alkylation and N-arylation reactions, providing access to a large family of 3-substituted derivatives.

N-alkylation is typically achieved by reacting **6-bromo-2-benzothiazolinone** with an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

- **6-Bromo-2-benzothiazolinone**

- Alkyl halide (e.g., methyl iodide, benzyl bromide)
- Base (e.g., potassium carbonate (K_2CO_3), sodium hydride (NaH))
- Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

Procedure:

- To a solution of **6-bromo-2-benzothiazolinone** (1 equivalent) in an anhydrous solvent (e.g., DMF), add a base (1.2-1.5 equivalents) portion-wise at room temperature.
- Stir the mixture for 30 minutes.
- Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Copper- and palladium-catalyzed cross-coupling reactions are commonly employed for the N-arylation of **6-bromo-2-benzothiazolinone** with arylboronic acids or aryl halides.

Experimental Protocol: Copper-Catalyzed N-Arylation with Aryl Boronic Acids

Materials:

- **6-Bromo-2-benzothiazolinone**
- Arylboronic acid

- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Base (e.g., triethylamine (Et_3N) or pyridine)
- Solvent (e.g., dichloromethane (DCM) or 1,4-dioxane)

Procedure:

- To a flask, add **6-bromo-2-benzothiazolinone** (1 equivalent), arylboronic acid (1.5-2 equivalents), copper(II) acetate (0.1-0.2 equivalents), and a base (2 equivalents).
- Add the solvent and stir the mixture at room temperature under an air atmosphere.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, filter the mixture through a pad of Celite and wash with the solvent.
- Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the benzothiazolinone ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for creating a C-C bond between **6-bromo-2-benzothiazolinone** and various aryl or vinyl boronic acids or esters. This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

- **6-Bromo-2-benzothiazolinone**
- Arylboronic acid or ester

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

- In a Schlenk flask, combine **6-bromo-2-benzothiazolinone** (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions:

Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Toluene/H ₂ O	95	31	Moderate
4-Methylphenylboronic acid	Pd(dppf)Cl ₂ (3)	Cs ₂ CO ₃	1,4-Dioxane	100	12	High
3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	1,4-Dioxane/H ₂ O	95	48	High

Note: Yields are generalized from reactions with similar substrates like 2-amino-6-bromobenzothiazole.[\[3\]](#)

The Heck reaction allows for the formation of a C-C bond between **6-bromo-2-benzothiazolinone** and an alkene, leading to the synthesis of substituted styrenyl and other vinyl derivatives.

Experimental Protocol: Heck Coupling

Materials:

- **6-Bromo-2-benzothiazolinone**
- Alkene (e.g., styrene, n-butyl acrylate)
- Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
- Ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed complex)

- Base (e.g., Et₃N, K₂CO₃)
- Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

- To a dry reaction vessel, add **6-bromo-2-benzothiazolinone** (1 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if required).
- Evacuate and backfill the vessel with an inert gas.
- Add the anhydrous solvent, the alkene (1.2-2 equivalents), and the base (1.5-3 equivalents).
- Heat the mixture to 100-140 °C and stir for 12-24 hours.
- Monitor the reaction by TLC or GC-MS.
- After cooling, dilute the reaction mixture with water and extract with an organic solvent.
- Wash the organic layer with brine, dry, and concentrate.
- Purify the crude product by column chromatography.

The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-alkyl derivatives at the 6-position by coupling **6-bromo-2-benzothiazolinone** with primary or secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

- **6-Bromo-2-benzothiazolinone**
- Amine
- Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
- Ligand (e.g., BINAP, XPhos, SPhos)
- Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

- Anhydrous, non-polar solvent (e.g., toluene, 1,4-dioxane)

Procedure:

- In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.4-2.5 equivalents).
- Add the anhydrous solvent, followed by **6-bromo-2-benzothiazolinone** (1 equivalent) and the amine (1.2-1.5 equivalents).
- Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitored by TLC or LC-MS).
- After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the crude product via column chromatography.

Application in the Synthesis of Biologically Active Molecules

The functionalized derivatives of **6-bromo-2-benzothiazolinone** are of significant interest in medicinal chemistry due to their wide range of biological activities.

Kinase Inhibitors

Many derivatives synthesized from **6-bromo-2-benzothiazolinone** have shown potent inhibitory activity against various protein kinases, which are crucial targets in cancer therapy.

- VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2-aminobenzothiazole derivatives, which can be synthesized from the 6-bromo precursor, have been identified as potent VEGFR-2 inhibitors.[4][5][6] These compounds typically function by competing with ATP for the binding site in the kinase domain of the receptor.

- p38 MAPK Inhibitors: p38 Mitogen-Activated Protein Kinase (MAPK) is involved in cellular responses to stress and plays a critical role in inflammation and apoptosis. Dysregulation of the p38 MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders.^{[7][8]} Benzothiazole-based compounds have been developed as inhibitors of p38 α MAPK, offering potential therapeutic benefits.^[9]

Table of Biological Activities of **6-Bromo-2-benzothiazolinone** Derivatives:

Derivative Class	Target	Biological Activity	IC ₅₀ / Potency
2-Amino-6-arylbenzothiazoles	Urease	Urease Inhibition	IC ₅₀ values in the $\mu\text{g/mL}$ range
2-Aminobenzothiazole-thiazolidinedione hybrids	VEGFR-2	Anticancer (inhibition of angiogenesis)	IC ₅₀ = 91 nM for the most potent compound ^{[4][6]}
Substituted benzothiazoles	p38 α MAPK	Anti-inflammatory, Anticancer	Varies with substitution pattern

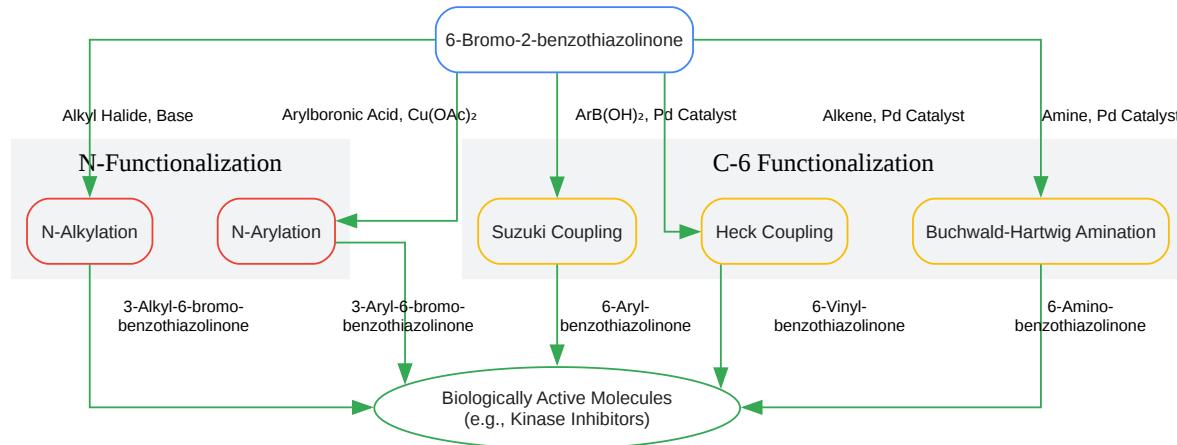
Other Biological Activities

Derivatives of **6-bromo-2-benzothiazolinone** have also been investigated for other therapeutic applications, including:

- Antimicrobial agents
- Antiviral agents
- Anti-inflammatory agents
- Antioxidants

Visualizations

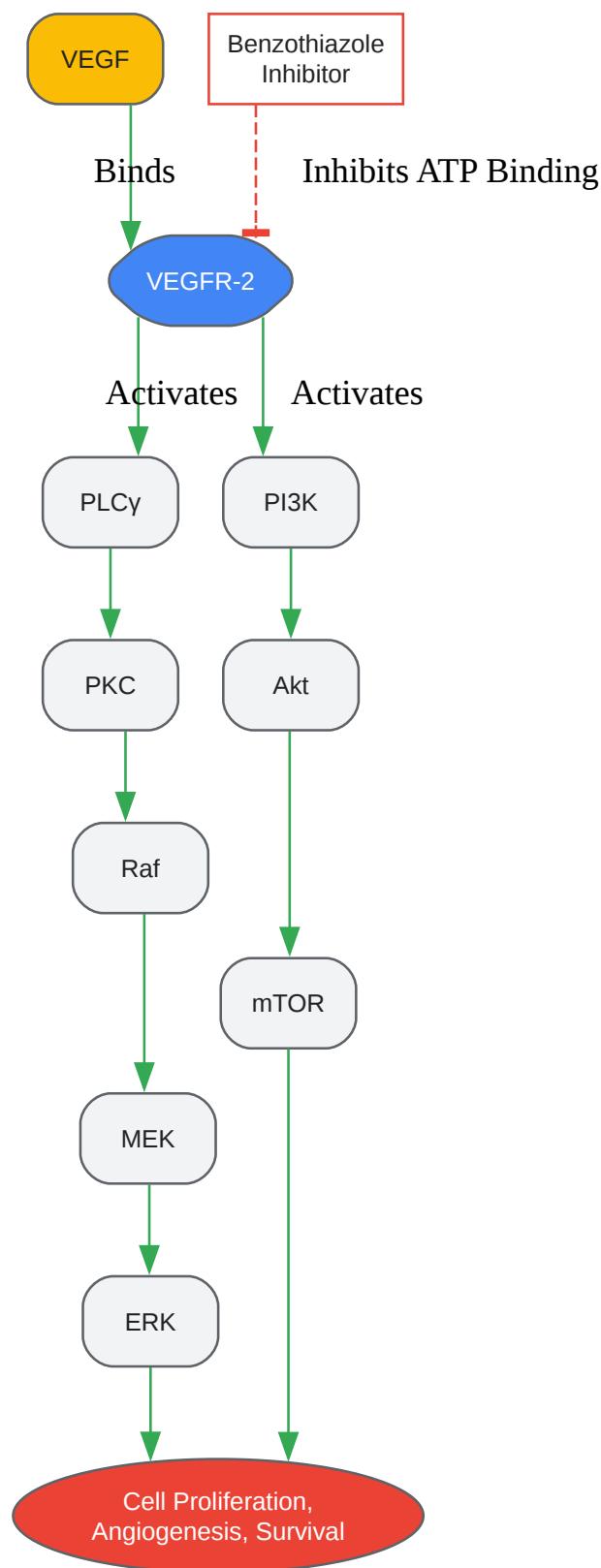
Synthetic Workflow for Derivatization



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Caption: Synthetic routes from **6-Bromo-2-benzothiazolinone**.

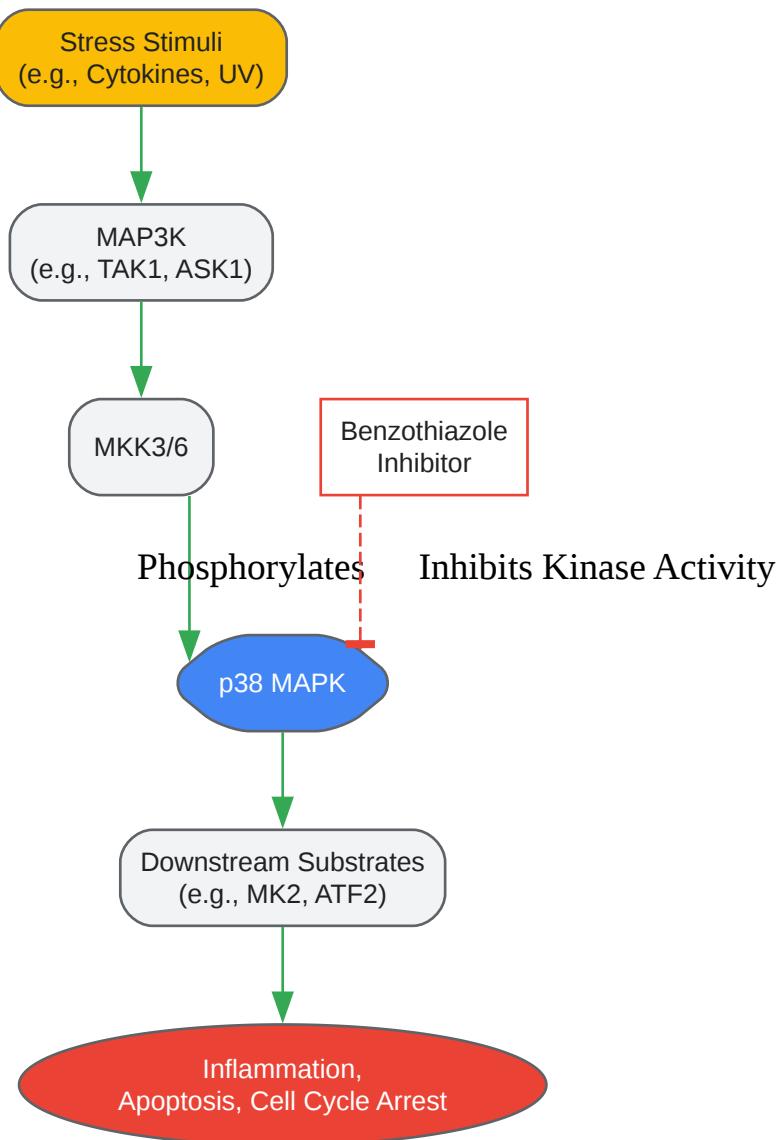
VEGFR-2 Signaling Pathway and Inhibition



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Caption: Inhibition of the VEGFR-2 signaling pathway.

p38 MAPK Signaling Pathway and Inhibition



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Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

6-Bromo-2-benzothiazolinone has proven to be a highly valuable and adaptable building block in the field of organic synthesis. Its capacity for functionalization at both the nitrogen and the C-6 position through a variety of reliable and high-yielding reactions makes it an ideal starting point for the construction of diverse and complex molecular libraries. The demonstrated biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its

significance in medicinal chemistry and drug discovery. The detailed protocols and synthetic strategies outlined in this guide are intended to facilitate further exploration and application of this versatile compound in the development of novel therapeutics and functional materials.

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